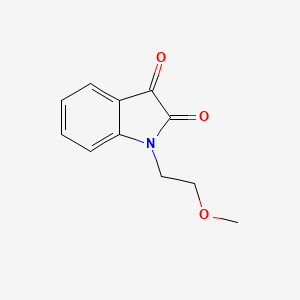
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)pyrazine-2-carboxamide is a heterocyclic compound that appears to be related to various research efforts in the synthesis of novel organic compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic methods described could be relevant to its analysis.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves several steps, including condensation reactions, hydrolytic cleavage, and diazocoupling. For instance, the synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamides involves a condensation reaction of imidazo[1,2-a]pyrazine-2-carboxylic acid with different amines under microwave irradiation conditions . Similarly, the synthesis of 4-hydroxy-1-methyl-2,2-dioxo-N-(1,3-thiazol-2-yl)-1Н-2λ6,1-benzothiazine-3-carboxamides includes an effective synthetic method for preparing several related heterocyclic arylamides . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various spectroscopic techniques such as IR, 1H and 13C NMR, and mass spectrometry . These techniques help elucidate the structural features of the synthesized compounds, which is crucial for understanding their potential biological activities and interactions.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include hydrolytic cleavage, condensation, and diazocoupling . These reactions are essential for constructing the complex heterocyclic frameworks that are characteristic of these compounds. The reactivity of the functional groups present in these compounds is a key factor in their chemical behavior and potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of heteroatoms, such as nitrogen and sulfur, and functional groups like carboxamides and thiazolidinones, can affect properties such as solubility, melting point, and biological activity . The antimicrobial and anticancer activities of some of these compounds have been evaluated, indicating their potential as therapeutic agents .
Applications De Recherche Scientifique
Antimicrobial Activities
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)pyrazine-2-carboxamide and its derivatives have shown promising results in antimicrobial activities. Studies demonstrate that compounds synthesized using similar chemical structures exhibit significant antibacterial and antifungal properties. For instance, the synthesis of various pyrazole and pyrazine derivatives based on similar moieties has led to compounds with notable antimicrobial agents, some showing promising activities against a range of microbial strains (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010). Similar studies have also highlighted the antibacterial and antifungal potential of such compounds (Senthilkumar, Umarani, & Satheesh, 2021).
Anticancer Activities
Compounds similar to this compound have been explored for their potential anticancer activities. Research has focused on synthesizing novel derivatives and evaluating their efficacy against various cancer cell lines. For instance, some derivatives have been found to show cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). Another study synthesized pyrazole derivatives, demonstrating outstanding in vitro antitumor activity against HepG2 cell line (Fahim, Elshikh, & Darwish, 2019).
Antioxidant Properties
Compounds with similar chemical structures to this compound have been evaluated for their antioxidant properties. The synthesized compounds were tested for their radical scavenging activity, indicating potential for the development of antioxidant therapies (Ahmad et al., 2012).
Antiviral Properties
Research has also delved into the antiviral capabilities of similar compounds. Some studies have highlighted their significant antiviral activities against various strains, including the H5N1 subtype of the influenza A virus (Hebishy, Salama, & Elgemeie, 2020).
Mécanisme D'action
Target of Action
The compound contains a pyrrolopyrazine scaffold , which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Compounds with a pyrrolopyrazine scaffold have shown diverse modes of action depending on their specific structure and the biological target .
Biochemical Pathways
Without specific information on the compound, it’s challenging to summarize the affected pathways. Pyrrolopyrazine derivatives have been associated with various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Given the biological activities associated with pyrrolopyrazine derivatives, it’s possible that this compound could have effects at both the molecular and cellular levels .
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c19-12-8-22-14(21)18(12)11-4-2-1-3-9(11)17-13(20)10-7-15-5-6-16-10/h5-7,9,11H,1-4,8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMMLZOGIPZTFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=NC=CN=C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dichloro-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B2506141.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2506142.png)
![7-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![3,3,3-trifluoro-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]propane-1-sulfonamide](/img/structure/B2506147.png)

![Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2506149.png)

![2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-5-one](/img/structure/B2506153.png)

![3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2506157.png)


![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2506164.png)